REACTION_CXSMILES
|
[Br:1][C:2]1[CH:14]=CC2C3C(=CC=CC=3)C[C:4]=2[C:3]=1Br.[OH-].[K+].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][C:25]([C:27]([NH3+])([C:37]([CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])=O)[C:28]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])=O)=O.[Cl-].C([Br:56])CCCCCCC>ClCCl>[Br:56][C:20]1[CH:21]=[CH:22][C:23]2[C:24]3[C:25](=[CH:14][C:2]([Br:1])=[CH:3][CH:4]=3)[C:27]([CH2:37][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45])([CH2:28][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36])[C:18]=2[CH:19]=1 |f:1.2,3.4|
|
Name
|
Dibromofluorene
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=2CC3=CC=CC=C3C2C=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
Aliquat-336
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCC(=O)C(C(=O)CCCCCCC)(C(=O)CCCCCCC)[NH3+].[Cl-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Br
|
Name
|
mixture
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 85° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
CUSTOM
|
Details
|
to form eventually a two-phase system
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |